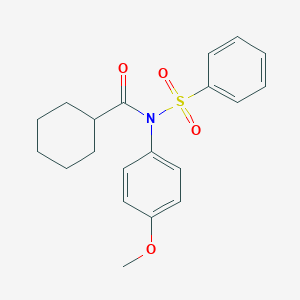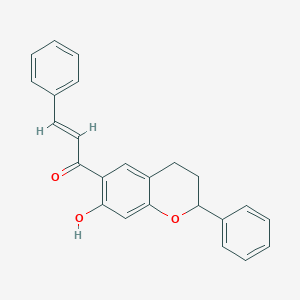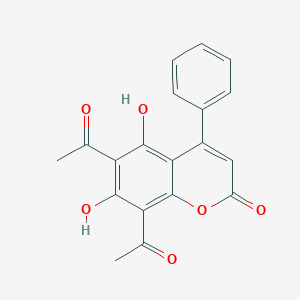
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. It was first synthesized in 2015 by researchers at the University of Queensland, Australia. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
Mécanisme D'action
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is a multi-protein complex that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide blocks the production of these cytokines by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of preclinical models of inflammation. It has also been shown to reduce the severity of inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its specificity for the NLRP3 inflammasome. It does not affect other components of the innate immune system, which reduces the risk of off-target effects. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. One limitation of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its lack of selectivity for different inflammasomes. It has been shown to inhibit other inflammasomes, but to a lesser extent than the NLRP3 inflammasome. This lack of selectivity may limit its therapeutic potential in certain inflammatory diseases.
Orientations Futures
There are several future directions for the research and development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of focus is the development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide derivatives with improved pharmacokinetic properties. These derivatives could have improved bioavailability and could be more effective in treating inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide in humans.
Méthodes De Synthèse
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbonyl)-4-methoxyphenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and has shown promising results as a potential therapeutic agent for a variety of inflammatory diseases. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be effective in reducing inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C20H23NO4S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-14-12-17(13-15-18)21(20(22)16-8-4-2-5-9-16)26(23,24)19-10-6-3-7-11-19/h3,6-7,10-16H,2,4-5,8-9H2,1H3 |
Clé InChI |
BLFVQKOJOBDUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)

![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)